N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide
Description
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide is a heterocyclic compound featuring a cyclopenta[b]thiophene scaffold fused with a 2,6-difluorobenzamide moiety and a cyano substituent. Synthesized by Mohamed Said and Hosam Elshihawy, this derivative was designed to explore anticancer activity, specifically targeting tyrosine kinase receptors through ATP-binding site inhibition . Its antiproliferative potency against the MCF7 breast adenocarcinoma cell line is notable, with an IC50 of 30.8 nM, outperforming many structurally related analogs .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c16-10-4-2-5-11(17)13(10)14(20)19-15-9(7-18)8-3-1-6-12(8)21-15/h2,4-5H,1,3,6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZUIDRBOPJQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide typically involves multiple steps, starting with the construction of the cyclopenta[b]thiophene core. This can be achieved through a cyclization reaction of appropriate precursors, such as thiophene derivatives, under specific conditions (e.g., high temperature and pressure).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Industry: The compound's unique properties make it valuable in the manufacturing of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiophene-Based Derivatives
- Compound 25 : A triazine-fused cyclopenta[b]thiophene derivative (IC50 = 38.7 nM against MCF7) shares the core scaffold but lacks the 2,6-difluorobenzamide group. Reduced potency compared to the target compound highlights the critical role of the benzamide moiety in enhancing binding affinity .
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)acetamide (24): This analog incorporates a sulfamoyl-pyrimidine side chain but shows comparable activity (IC50 = 30.8 nM), suggesting that the 2,6-difluorobenzamide group can be substituted with other electron-withdrawing motifs without significant loss of efficacy .
Thiazole-Based Derivatives
- The substitution of cyclopenta[b]thiophene with thiazole reduces steric compatibility with kinase active sites, underscoring the superiority of the thiophene scaffold .
- Benzocycloheptathiazoleamide 43 : A tricyclic thiazole derivative (IC50 = 1.5 μM against HUVEC) demonstrates that larger ring systems diminish potency despite retaining the 2,6-difluorobenzamide group. Fluoro substituent positioning (e.g., compound 44, tenfold less active) further emphasizes the sensitivity of activity to structural nuances .
Mechanistic and Structural Insights
- Its absence in compound 25 correlates with reduced activity .
- Fluorine Positioning : The 2,6-difluoro configuration on the benzamide ring optimizes hydrophobic interactions and metabolic stability. In benzocycloheptathiazoleamide 43, fluorine placement on adjacent rings drastically alters potency, underscoring spatial precision in drug design .
- Scaffold Flexibility: While thiophene and thiazole cores both enable benzamide conjugation, the cyclopenta[b]thiophene system’s fused bicyclic structure provides superior rigidity for target engagement compared to monocyclic thiazoles .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H16F2N2OS |
| Molecular Weight | 350.39 g/mol |
| CAS Number | Not specified |
| LogP | 4.2414 |
| Polar Surface Area | 40.467 Ų |
The structural formula indicates the presence of a cyclopenta[b]thiophene core, which is known for its diverse biological activities.
The biological activity of this compound appears to be linked to its ability to interfere with cellular processes critical for cancer cell proliferation. Similar compounds have demonstrated mechanisms such as:
- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Activation of caspases (3, 8, and 9) has been observed, which are crucial for the apoptotic process.
- Cell Cycle Arrest : Evidence suggests that this compound induces G2/M phase arrest in various cancer cell lines.
Antiproliferative Activity
Research has shown that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines. For instance:
- Case Study on Compound 17 : A related compound demonstrated submicromolar GI50 values across multiple cancer cell lines (A549, OVACAR-4, CAKI-1) with minimal cytotoxicity at effective concentrations .
The following table summarizes the GI50 values for selected cell lines treated with this compound:
| Cell Line | GI50 (μM) |
|---|---|
| A549 | 1.06 |
| OVACAR-4 | 2.01 |
| CAKI-1 | 0.69 |
| T47D | 0.362 |
These values indicate a promising profile for further development as an anticancer agent.
In Vivo Studies
In vivo studies using murine models have shown that compounds similar to this compound can significantly reduce tumor growth compared to untreated controls . This suggests potential therapeutic applications in oncology.
Q & A
Q. Basic
- NMR Spectroscopy: Use , , and -NMR to verify substituent positions and purity. Key signals include the cyano group (δ ~110–120 ppm in ), fluorinated aromatic protons (δ ~7.0–7.5 ppm in ), and dihydro-cyclopenta[b]thiophene protons (δ ~2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated [M+H] = 328.05; observed 328.04) .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for studying hydrogen-bonding patterns or π-stacking interactions .
How should researchers design experiments to evaluate its antiproliferative activity?
Advanced
In vitro Models:
- Use human cancer cell lines (e.g., MCF7 breast adenocarcinoma) with IC determination via MTT assays. Reported IC values for related derivatives range from 30–40 nM .
Controls: Include positive controls (e.g., gefitinib for tyrosine kinase inhibition) and vehicle controls (DMSO ≤0.1%).
Mechanistic Studies: - Perform kinase inhibition assays (e.g., ATP-binding competition using fluorescent probes) to validate tyrosine kinase targeting .
- Combine with siRNA knockdown of specific kinases to confirm on-target effects.
How can conflicting data on tyrosine kinase inhibition mechanisms be resolved?
Q. Advanced
- Orthogonal Assays: Use surface plasmon resonance (SPR) to measure direct binding kinetics (K) alongside enzymatic activity assays (e.g., ADP-Glo™ Kinase Assay) .
- Structural Analysis: Compare docking predictions (e.g., AutoDock Vina) with crystallographic data to identify critical binding residues.
- Cross-Validation: Replicate studies in multiple cell lines and with structurally distinct analogs to rule off-target effects.
What computational approaches are suitable for predicting binding modes to ATP-binding pockets?
Q. Advanced
- Molecular Docking: Use programs like Schrödinger’s Glide or AutoDock Vina with high-resolution kinase structures (e.g., PDB 1M17 for EGFR). Focus on hydrophobic interactions between the cyclopenta[b]thiophene core and kinase pockets .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy.
- Free Energy Calculations: Apply MM/GBSA to estimate binding affinities and rank derivatives .
How can structure-activity relationship (SAR) studies be optimized for this compound class?
Q. Advanced
- Analog Design: Synthesize derivatives with modifications to:
- The benzamide moiety (e.g., substituent electronegativity: –F vs. –Cl) .
- The cyclopenta[b]thiophene core (e.g., saturation vs. aromaticity).
- Biological Testing: Screen analogs against a panel of kinases (e.g., EGFR, VEGFR) and cancer cell lines.
- QSAR Modeling: Use descriptors like logP, polar surface area, and electrostatic potential to correlate structural features with activity .
What protocols are recommended for assessing environmental safety during disposal?
Q. Advanced
- Biodegradation Studies: Conduct OECD 301F tests to measure mineralization rates in aqueous systems.
- Aquatic Toxicity: Use Daphnia magna or zebrafish embryos to determine LC values.
- Regulatory Compliance: Follow UN3082 guidelines for environmentally hazardous substances, including sealed container disposal and incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
